molecular formula C14H20BClO3 B14030907 2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030907
M. Wt: 282.57 g/mol
InChI Key: AAYLQZLARMJQCB-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has gained attention in the field of chemistry due to its unique structure and properties. This compound is a derivative of boronic acid and is often used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-ethoxyphenylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boronic esters.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various boronic acids, esters, and substituted derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing drugs for cancer therapy.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various biomolecules. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects. The pathways involved include inhibition of specific enzymes and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Chloro-5-methylphenylboronic acid: Contains a methyl group instead of an ethoxy group.

    2-Chloro-5-ethoxyphenylboronic acid: Lacks the dioxaborolane ring structure

Uniqueness

2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts stability and reactivity, making it suitable for various chemical and biological applications. Its ability to undergo multiple types of reactions and form stable complexes with biomolecules sets it apart from other similar compounds.

Properties

Molecular Formula

C14H20BClO3

Molecular Weight

282.57 g/mol

IUPAC Name

2-(2-chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3

InChI Key

AAYLQZLARMJQCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)Cl

Origin of Product

United States

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